molecular formula C8H5ClF3NO4S B1467739 2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid CAS No. 716361-56-7

2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid

Cat. No.: B1467739
CAS No.: 716361-56-7
M. Wt: 303.64 g/mol
InChI Key: KNDSWWRKMGOYQN-UHFFFAOYSA-N
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Description

2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid (CAS 716361-56-7) is a benzoic acid derivative featuring a chloro substituent at position 2 and a [(trifluoromethyl)sulfonyl]amino group at position 4 .

Properties

IUPAC Name

2-chloro-4-(trifluoromethylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO4S/c9-6-3-4(1-2-5(6)7(14)15)13-18(16,17)8(10,11)12/h1-3,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDSWWRKMGOYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Formation via Aromatic Amination and Sulfonylation

  • Starting Material: 2-chloro-4-aminobenzoic acid or its derivatives.

  • Step 1: Introduction of the Trifluoromethylsulfonyl Group

    The amino group at the 4-position is reacted with trifluoromethanesulfonyl chloride (triflyl chloride) under controlled conditions to form the trifluoromethylsulfonylamino substituent. This reaction typically proceeds in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane at low temperatures to avoid overreaction.

  • Step 2: Purification

    The product is isolated by aqueous workup and purified by recrystallization or chromatography to obtain the target acid with high purity.

Alternative Route via Halogenated Benzoic Acid Derivatives

  • Starting Material: 2-chloro-4-nitrobenzoic acid.

  • Step 1: Reduction of Nitro Group

    The nitro group is reduced to an amino group using catalytic hydrogenation or chemical reducing agents (e.g., SnCl2, Fe/HCl).

  • Step 2: Sulfonylation

    The resulting 2-chloro-4-aminobenzoic acid is then sulfonylated with triflyl chloride as described above.

This two-step sequence allows for the introduction of the trifluoromethylsulfonylamino group with regioselectivity.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Amination (if starting from nitro) Catalytic hydrogenation (H2, Pd/C) or chemical reduction Mild conditions to preserve carboxylic acid
Sulfonylation Triflyl chloride, base (e.g., Et3N), DCM solvent, 0-5°C Low temperature to control reaction rate
Workup Aqueous quench, extraction, drying Removal of excess reagents and byproducts
Purification Recrystallization or column chromatography Ensures high purity of final acid

Related Synthetic Insights from Patents and Research

  • A patent (CN103113219A) describes synthesis of related 2-chloro-4-trifluoromethylbenzoic acid derivatives by reaction of chlorinated aromatic esters with trifluoromethyl-containing reagents, followed by hydrolysis and oxidation steps to yield carboxylic acids. Although focused on trifluoromethyl rather than trifluoromethylsulfonyl groups, the methodology informs the handling of fluorinated substituents on chlorinated benzoic acid cores.

  • The trifluoromethylsulfonylamino group is introduced by sulfonylation of aromatic amines with triflyl chloride, a well-established reaction in fluorine chemistry, requiring anhydrous and inert conditions to avoid hydrolysis of the sulfonyl chloride.

Comparative Table of Preparation Routes

Route Starting Material Key Reactions Advantages Disadvantages
Direct Sulfonylation of 2-chloro-4-aminobenzoic acid 2-chloro-4-aminobenzoic acid Sulfonylation with triflyl chloride Straightforward, high regioselectivity Requires availability of amino acid
Reduction of 2-chloro-4-nitrobenzoic acid + sulfonylation 2-chloro-4-nitrobenzoic acid Reduction to amine, then sulfonylation Uses commercially available nitro acid Additional reduction step needed
Ester intermediate route (from patent CN103113219A) Chlorinated aromatic esters Nucleophilic substitution, hydrolysis, oxidation Potential for scale-up Complex multi-step process

Research Findings and Industrial Relevance

  • The trifluoromethylsulfonylamino substituent significantly enhances the compound’s chemical stability and biological activity, making the preparation method's efficiency critical for industrial applications.

  • Purity and yield optimization focus on controlling moisture and temperature during sulfonylation to prevent hydrolysis of triflyl chloride and side reactions.

  • The compound serves as a key intermediate in agrochemical synthesis, notably in herbicide development, requiring scalable and reproducible preparation methods.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The trifluoromethylsulfonyl group can participate in redox reactions.

    Coupling Reactions: The benzoic acid moiety can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with related compounds:

Compound Name Substituents/Functional Groups Key Features Mode of Action/Application (if known)
2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid - 2-Cl, 4-[(CF₃SO₂)NH]
- Benzoic acid backbone
- High electronegativity from Cl and CF₃ groups
- Polar sulfonamide group enhances solubility
Unknown (research compound)
Acifluorfen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) - 2-NO₂, 5-O-C₆H₃(Cl)(CF₃)
- Benzoic acid backbone
- Nitro group enhances oxidative reactivity
- Phenoxy linkage increases hydrophobicity
Protoporphyrinogen oxidase (PPO) inhibitor herbicide
Chlorimuron (2-[[[[(4-chloro-6-methoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid) - Sulfonylurea bridge
- Pyrimidinyl and methoxy substituents
- Sulfonylurea group enables ALS enzyme inhibition
- Pyrimidine enhances binding affinity
Acetolactate synthase (ALS) inhibitor herbicide
Lactofen (Ethyl ester of acifluorfen) - Esterified carboxyl group
- Same phenoxy-nitro substituents as acifluorfen
- Increased lipid solubility for plant membrane penetration
- Hydrolyzed to active acid form
Proherbicide (converted to acifluorfen in plants)
CGA-277476 (Sulfonylurea analog) - Sulfonylurea bridge
- Triazine substituent
- Broad-spectrum herbicidal activity
- Similar ALS inhibition mechanism as chlorimuron
Experimental herbicide (ALS inhibitor)

Research Findings and Gaps

  • Herbicidal Potential: The main compound’s trifluoromethyl and sulfonamide groups suggest herbicidal activity, but its exact mode of action requires further study. Comparative assays with acifluorfen and sulfonylureas could clarify its efficacy .
  • Structure-Activity Relationships (SAR): Substitution at position 4 (e.g., phenoxy in acifluorfen vs. sulfonamide in the main compound) significantly alters target selectivity. The chloro group at position 2 is conserved across multiple herbicides, indicating its role in binding or stability .

Biological Activity

Introduction

2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article explores its biological activity, synthesizing methods, and relevant case studies.

  • Molecular Formula : C8_8H5_5ClF3_3NO4_4S
  • Molecular Weight : 295.64 g/mol
  • CAS Number : 58727963

Structure

The compound features a chloro group, a trifluoromethyl sulfonyl amino group, and a benzoic acid moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have shown effectiveness against various bacterial strains. The presence of the trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration in microbial cells.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. A related compound demonstrated IC50_{50} values comparable to established chemotherapeutics like doxorubicin against several cancer cell lines, including MCF-7 and A549 .

CompoundIC50_{50} (µM)Cancer Cell Line
This compoundTBDTBD
Doxorubicin0.16MCF-7
5-Fluorouracil5.85Various

Anti-inflammatory Activity

In vitro studies on similar sulfonamide derivatives have indicated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could exhibit similar mechanisms.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including those with trifluoromethyl substitutions. Results indicated that compounds with higher lipophilicity showed enhanced activity against Gram-positive bacteria .

Study 2: Anticancer Potential

Another research effort focused on the anticancer potential of similar compounds. The study demonstrated significant cytotoxicity against MCF-7 cells with IC50_{50} values under 10 µM for several derivatives, suggesting that modifications to the benzoic acid structure could yield potent anticancer agents .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Chlorobenzoic acid derivatives.
  • Reagents : Trifluoromethyl sulfonyl chloride and appropriate bases.
  • Conditions : Reactions are often conducted under controlled temperatures to optimize yields.

The synthesis pathway involves nucleophilic substitution reactions where the amino group replaces a leaving group in the chlorobenzoate framework.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid
Reactant of Route 2
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2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid

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